![molecular formula C9H14O2 B15296795 5,5-Dimethylbicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B15296795.png)
5,5-Dimethylbicyclo[2.1.1]hexane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,5-Dimethylbicyclo[211]hexane-1-carboxylic acid is a bicyclic compound with the molecular formula C9H14O2 It is characterized by its unique bicyclo[211]hexane structure, which consists of two fused cyclopropane rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Dimethylbicyclo[2.1.1]hexane-1-carboxylic acid typically involves the use of photochemistry. One common method is the [2 + 2] cycloaddition reaction, which allows for the formation of the bicyclic structure. This reaction can be carried out under ultraviolet light, which facilitates the cycloaddition process .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and relatively recent interest in research. the principles of photochemistry and cycloaddition reactions can be scaled up for larger production if needed.
Chemical Reactions Analysis
Types of Reactions
5,5-Dimethylbicyclo[2.1.1]hexane-1-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: This reaction can be carried out using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the carboxylic acid group, to form esters, amides, and other derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alcohols for esterification, amines for amidation
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids
Reduction: Formation of alcohols or alkanes
Substitution: Formation of esters, amides, and other derivatives
Scientific Research Applications
5,5-Dimethylbicyclo[2.1.1]hexane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5,5-Dimethylbicyclo[2.1.1]hexane-1-carboxylic acid is not fully understood, but it is believed to interact with specific molecular targets and pathways. The bicyclic structure may allow it to fit into enzyme active sites or interact with receptors in a unique manner, potentially leading to biological activity.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.1.1]hexane-1-carboxylic acid: Lacks the dimethyl groups, which may affect its reactivity and applications.
5,5-Dimethyl-1-vinylbicyclo[2.1.1]hexane: Contains a vinyl group, which can participate in additional types of chemical reactions.
Uniqueness
5,5-Dimethylbicyclo[2.1.1]hexane-1-carboxylic acid is unique due to its dimethyl substitution, which can influence its chemical reactivity and physical properties. This makes it a valuable compound for exploring new chemical space and developing novel materials.
Biological Activity
5,5-Dimethylbicyclo[2.1.1]hexane-1-carboxylic acid is a bicyclic compound that has garnered interest due to its unique structural properties and potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by a bicyclo[2.1.1] framework with two methyl groups at the 5-position and a carboxylic acid functional group at the 1-position. Its molecular formula is C9H14O2 with a molecular weight of approximately 154.209 g/mol .
Synthesis Methods
Several methods have been developed for synthesizing this compound, including:
- Cyclization Reactions : Utilizing precursors that can undergo cyclization to form the bicyclic structure.
- Functional Group Transformations : Modifying existing compounds through various organic reactions to introduce the carboxylic acid group.
These methods allow for the production of this compound in varying yields and purities depending on the conditions employed .
Biological Activity
The biological activity of this compound is still under investigation, but several studies suggest potential applications in medicinal chemistry:
- Antimicrobial Activity : Preliminary studies indicate that compounds with similar bicyclic structures may exhibit antimicrobial properties.
- Anti-inflammatory Effects : The carboxylic acid group may interact with biological targets involved in inflammation pathways.
Study 1: Antimicrobial Properties
A study conducted on structurally related bicyclic compounds demonstrated notable antimicrobial activity against various bacterial strains, suggesting that this compound could possess similar effects .
Study 2: Inflammation Pathways
Research examining the interaction of bicyclic compounds with inflammatory mediators showed that modifications at the carboxylic position could enhance anti-inflammatory activity . This indicates a potential therapeutic role for this compound in treating inflammatory diseases.
Comparative Analysis with Related Compounds
Compound Name | Molecular Formula | Unique Features |
---|---|---|
4-formyl-5,5-dimethylbicyclo[2.1.1]hexane-1-carboxylic acid | C10H14O3 | Contains a formyl group enhancing reactivity |
(1S)-5,5-dimethylbicyclo[2.1.1]hexane-1-carboxylic acid | C9H14O2 | Stereoisomer differing in configuration |
This table illustrates how structural variations influence biological activity and reactivity profiles among related compounds .
Properties
Molecular Formula |
C9H14O2 |
---|---|
Molecular Weight |
154.21 g/mol |
IUPAC Name |
5,5-dimethylbicyclo[2.1.1]hexane-1-carboxylic acid |
InChI |
InChI=1S/C9H14O2/c1-8(2)6-3-4-9(8,5-6)7(10)11/h6H,3-5H2,1-2H3,(H,10,11) |
InChI Key |
CMISKJNMLQUXEF-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2CCC1(C2)C(=O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.